molecular formula C18H16N2O2 B12875652 [3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-41-3

[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12875652
CAS No.: 70598-41-3
M. Wt: 292.3 g/mol
InChI Key: BAHKMJUKBKSWIY-UHFFFAOYSA-N
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Description

2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with phenyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid typically involves the reaction of acetophenone, 4-methyl acetophenone, and phenyl hydrazine derivatives. The product is treated with Vilsmeier reagent to produce different formyl pyrazole derivatives, which are then characterized by FT-IR, 1H NMR, elemental analysis, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The presence of the pyrazole ring allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit cyclooxygenase and 5-lipoxygenase, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups on the pyrazole ring makes it a versatile compound for various applications.

Properties

CAS No.

70598-41-3

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)18-15(11-17(21)22)12-20(19-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,21,22)

InChI Key

BAHKMJUKBKSWIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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